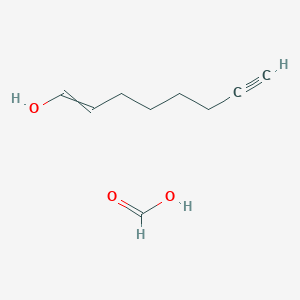

Formic acid;oct-1-en-7-yn-1-ol

Description

Methodologies for the Regioselective and Stereoselective Introduction of Terminal Alkynes

The introduction of the terminal ethynyl (B1212043) group (–C≡CH) is a cornerstone of the synthesis of oct-1-en-7-yn-1-ol. This requires methods that can forge a carbon-carbon bond at a specific, non-activated position on a hydrocarbon chain. Two primary strategies are prevalent in organometallic chemistry for this purpose: the alkylation of acetylides and the transformation of aldehydes.

Alkylation of Acetylide Anions: This classical approach remains one of the most reliable methods for forming terminal alkynes. The process involves the deprotonation of acetylene (B1199291) or a monosubstituted alkyne using a potent base, followed by nucleophilic substitution (Sɴ2) with a suitable alkylating agent.

Base Selection: Strong bases are required to deprotonate the weakly acidic terminal alkyne proton (pKa ≈ 25). Common choices include sodium amide (NaNH₂) in liquid ammonia (B1221849) or organolithium reagents like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Alkylation: The resulting acetylide anion is a powerful nucleophile. For the synthesis of an oct-1-en-7-yn-1-ol precursor, a C6 electrophile bearing a good leaving group (e.g., bromide, iodide, or tosylate) at the terminal position is required. The reaction must be performed with a primary alkyl halide to favor the desired Sɴ2 substitution pathway over the competing E2 elimination reaction.

Aldehyde to Alkyne Transformation (Corey-Fuchs Reaction): An alternative strategy involves the conversion of a terminal aldehyde functional group into an alkyne. The Corey-Fuchs reaction is a robust two-step protocol for this transformation.

Formation of a Dibromoalkene: The parent aldehyde (e.g., 6-heptenal) is treated with a reagent mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This generates a phosphorus ylide in situ, which reacts with the aldehyde to form a 1,1-dibromoalkene.

Elimination and Metallation: The resulting dibromoalkene is then treated with two equivalents of a strong base, typically n-butyllithium. The first equivalent induces an E2 elimination to form a bromoalkyne intermediate. The second equivalent performs a lithium-halogen exchange, followed by protonation upon aqueous workup, to yield the desired terminal alkyne.

The table below compares key aspects of these two fundamental approaches.

| Method | Key Reagents | Typical Substrate | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Alkylation of Acetylide | 1. NaNH₂ or n-BuLi 2. Primary Alkyl Halide (R-X) | Acetylene or a terminal alkyne | Direct C-C bond formation; high yields with primary halides. | Risk of E2 elimination with secondary/tertiary halides; requires strongly basic, anhydrous conditions. |

| Corey-Fuchs Reaction | 1. CBr₄, PPh₃ 2. n-BuLi (2 equiv.) | Aldehyde (R-CHO) | Transforms a common functional group; reliable and high-yielding. | Multi-step process; generates stoichiometric phosphine (B1218219) oxide waste. |

Synthetic Strategies for the Remote Alkene Moiety within Unsaturated Alcohols

The formation of the allylic alcohol moiety (CH₂=CH-CH(OH)–) at the C1 position of the oct-1-en-7-yn-1-ol backbone is equally critical. This structure is most efficiently assembled by forming the C1-C2 bond through the addition of a C1 or C2 nucleophile to a suitable carbonyl precursor.

Vinylation of an Aldehyde: This is arguably the most direct route. It involves the 1,2-addition of a vinyl organometallic reagent to an aldehyde containing the pre-formed alkyne.

Reagent: Vinylmagnesium bromide is the most common and commercially available reagent for this purpose. It is typically prepared from vinyl bromide and magnesium turnings in THF.

Substrate: The ideal substrate for this reaction would be 6-heptynal (B3055815) . The Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield oct-1-en-7-yn-1-ol directly. This method offers excellent regioselectivity for 1,2-addition.

Wittig Reaction: The Wittig reaction provides a powerful alternative for constructing the terminal alkene. This method involves the reaction of a phosphorus ylide with an aldehyde.

Ylide Formation: To generate the required CH₂= group, the ylide is prepared from methyltriphenylphosphonium (B96628) bromide or iodide by deprotonation with a strong base like n-BuLi or potassium tert-butoxide.

Reaction: The ylide is then reacted with the C7 aldehyde precursor (e.g., 6-heptynal). This reaction forms the C1-C2 double bond but does not directly install the hydroxyl group. The product of this reaction would be oct-1-en-7-yne. A subsequent hydroboration-oxidation sequence would be required to install the C1-hydroxyl group with the correct anti-Markovnikov regioselectivity, making this a longer, albeit viable, route. A more direct approach would involve a reagent that adds a hydroxymethyl equivalent, which is synthetically more complex.

The following table summarizes these synthetic strategies for forming the allylic alcohol.

| Methodology | Key Reagents | Required Precursor | Direct Product | Key Considerations |

|---|---|---|---|---|

| Vinylation (Grignard) | Vinylmagnesium bromide (CH₂=CH-MgBr) | Aldehyde (6-heptynal) | Allylic Alcohol (Oct-1-en-7-yn-1-ol) | Highly direct and efficient; sensitive to acidic protons and other electrophilic sites in the substrate. |

| Wittig Reaction | Methyltriphenylphosphonium bromide + Base | Aldehyde (6-heptynal) | Terminal Alkene (Oct-1-en-7-yne) | Reliable for alkene formation; requires a separate, subsequent step to install the hydroxyl group. |

Advanced Approaches for Oct-1-en-7-yn-1-ol Synthesis, including One-Pot Procedures

Modern synthetic chemistry prioritizes efficiency, atom economy, and the reduction of intermediate purification steps. Advanced syntheses of oct-1-en-7-yn-1-ol focus on convergent strategies or telescoped/one-pot reactions that combine multiple transformations.

A plausible convergent synthesis involves the strategic coupling of two smaller fragments, each containing one of the key functional groups. A highly efficient, albeit multi-step, linear sequence can also be considered "advanced" if it employs modern, high-yielding transformations.

A Convergent Multi-Step Synthesis: A robust strategy involves building the molecule from a central C5 fragment and adding the terminal functions.

Preparation of the C7 Aldehyde Precursor: A common starting material like 5-hexyn-1-ol (B123273) can be protected, for example, as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole. The resulting protected alcohol can then be oxidized to the corresponding aldehyde, 6-(tert-butyldimethylsilyloxy)hexanal. This aldehyde is not the direct precursor needed.

A More Direct Linear Sequence: A more logical advanced route would start with a precursor like 6-heptyn-1-ol (B114416) . This can be synthesized via the alkylation of lithium acetylide with 1-bromo-5-pentanol (with the hydroxyl group protected). The 6-heptyn-1-ol is then oxidized to 6-heptynal using a mild oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern/Dess-Martin oxidation to prevent over-oxidation.

Final Vinylation: As described in section 2.2, the addition of vinylmagnesium bromide to 6-heptynal completes the carbon skeleton and installs the allylic alcohol in a single, high-yielding step.

Conceptual One-Pot/Telescoped Procedure: A truly advanced approach would aim to combine several of these steps. A hypothetical one-pot procedure could involve the generation of an organometallic species and its immediate reaction with an electrophile without isolation.

Barbier-Type Reaction: A Barbier-type reaction could be envisioned where 6-bromo-1-hexyne is reacted with magnesium metal in the presence of an aldehyde electrophile. However, for installing the allylic alcohol, the required electrophile would be acrolein, which would lead to an incorrect isomer.

Properties

CAS No. |

406911-97-5 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

formic acid;oct-1-en-7-yn-1-ol |

InChI |

InChI=1S/C8H12O.CH2O2/c1-2-3-4-5-6-7-8-9;2-1-3/h1,7-9H,3-6H2;1H,(H,2,3) |

InChI Key |

ZJROGUSZNMTACF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCC=CO.C(=O)O |

Origin of Product |

United States |

Chemical and Biocatalytic Esterification Pathways for Oct 1 En 7 Yn 1 Yl Formate Synthesis

Acid-Catalyzed Fischer Esterification of Oct-1-en-7-yn-1-ol with Formic Acid

The Fischer-Speier esterification serves as a foundational method for synthesizing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. masterorganicchemistry.comresearchgate.net The production of oct-1-en-7-yn-1-yl formate (B1220265) via this route involves the direct esterification of oct-1-en-7-yn-1-ol with formic acid.

Mechanistic Elucidation and Kinetic Studies of the Esterification Process

The mechanism for the Fischer esterification of oct-1-en-7-yn-1-ol with formic acid follows a reversible, multi-step pathway. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen in formic acid by an acid catalyst, which increases the electrophilic character of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack on the protonated carbonyl carbon by the hydroxyl group of oct-1-en-7-yn-1-ol, resulting in a tetrahedral intermediate. youtube.com A series of proton transfers then occurs, culminating in the elimination of a water molecule and the formation of the ester, oct-1-en-7-yn-1-yl formate, upon deprotonation. masterorganicchemistry.com

This reaction exists in a state of equilibrium. To favor the formation of the product, the water produced during the reaction is typically removed, often by employing a Dean-Stark apparatus. masterorganicchemistry.com The reverse reaction, acid-catalyzed hydrolysis, can be induced by adding excess water in the presence of an acid catalyst. masterorganicchemistry.com

While specific kinetic data for the esterification of oct-1-en-7-yn-1-ol are not extensively documented, the kinetics are expected to align with the general principles of Fischer esterification, likely following a second-order rate law dependent on the concentrations of the alcohol and formic acid.

Evaluation of Homogeneous and Heterogeneous Acid Catalysts for Reaction Efficiency

The selection of an appropriate acid catalyst is pivotal for optimizing the Fischer esterification process. Both homogeneous and heterogeneous catalysts are utilized, each presenting distinct advantages and limitations. nih.gov

Homogeneous Catalysts: These catalysts, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and toluenesulfonic acid (TsOH), are dissolved in the reaction mixture, allowing for high reactivity under mild conditions. masterorganicchemistry.com However, their separation from the final product can be challenging and may lead to corrosion and environmental issues. nih.gov

Heterogeneous Catalysts: Solid acid catalysts provide a more environmentally benign option as they can be easily recovered by filtration and reused. nih.gov Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and supported heteropoly acids like tungstophosphoric acid on silica. nih.govkarger.com These catalysts are generally less corrosive but may exhibit lower activity compared to their homogeneous counterparts.

Table 1: Comparison of Homogeneous and Heterogeneous Acid Catalysts for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, HCl, TsOH | High activity, mild reaction conditions | Difficult to separate, corrosive, environmental concerns |

| Heterogeneous | Amberlyst-15, Zeolites, Sulfated Zirconia | Easy separation, recyclable, less corrosive | Potentially lower activity, mass transfer limitations |

Optimization of Reaction Parameters: Solvent Effects, Temperature, and Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield of oct-1-en-7-yn-1-yl formate.

Solvent: While the reaction can proceed without a solvent, using an inert solvent such as toluene (B28343) or hexane (B92381) can facilitate the removal of water via azeotropic distillation, thereby driving the reaction forward.

Temperature: Higher temperatures generally accelerate the reaction rate. The optimal temperature is typically the reflux temperature of the chosen solvent, balancing reaction speed with energy efficiency. academicpublishers.org

Stoichiometry: Employing an excess of one reactant, usually the more economical one, shifts the equilibrium towards the product side. masterorganicchemistry.com In similar esterification reactions, a significant excess of the alcohol (e.g., a 10:1 molar ratio) has been shown to dramatically increase the ester yield to over 95%. masterorganicchemistry.com

Enzymatic Esterification Approaches Utilizing Lipases for Formate Ester Formation

The use of lipases (E.C. 3.1.1.3) for ester synthesis offers a sustainable alternative to conventional chemical methods, characterized by high specificity and mild operating conditions. researchgate.netmdpi.com This biocatalytic approach is well-suited for the formation of formate esters. mdpi.com

Selection and Immobilization Strategies for Specific Biocatalysts in Non-Aqueous Media

The choice of lipase (B570770) is a critical factor for successful enzymatic esterification. Lipases from various microbial sources display different substrate affinities and stabilities. researchgate.net For the synthesis of a broad range of esters, including formates, non-specific lipases are often favored. mdpi.com

To improve their stability and facilitate reuse, lipases are commonly immobilized on solid supports. researchgate.net Immobilization techniques such as adsorption, covalent bonding, and entrapment can enhance enzyme performance in non-aqueous environments. nih.govnih.gov Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a prominent biocatalyst for ester synthesis, valued for its high activity and stability. researchgate.netmdpi.com In studies on octyl formate synthesis, Novozym 435 demonstrated superior performance, achieving conversions exceeding 96%, which indicates its strong potential for synthesizing oct-1-en-7-yn-1-yl formate. mdpi.comresearchgate.net

Table 2: Comparison of Commercial Immobilized Lipases for Ester Synthesis

| Immobilized Lipase | Source Organism | Selectivity | Typical Application |

| Novozym 435 | Candida antarctica B | Non-specific | Broad ester synthesis |

| Lipozyme RM IM | Rhizomucor miehei | 1,3-specific | Interesterification |

| Lipozyme TL IM | Thermomyces lanuginosus | 1,3-specific | Interesterification |

This table is based on generally available information on these commercial enzymes. mdpi.com

Substrate Scope and Enzyme Specificity with Respect to Unsaturated Alcohols

Lipases typically have a broad substrate scope for alcohols, making them suitable for synthesizing a diverse array of esters. uni-greifswald.de The presence of unsaturation, as seen in the double and triple bonds of oct-1-en-7-yn-1-ol, is generally tolerated by robust lipases like CALB. nottingham.ac.uk

The specificity of a lipase is dictated by the structure of its active site. mdpi.com While some lipases may prefer alcohols of a certain chain length, others like CALB are versatile. researchgate.netmdpi.com A significant benefit of biocatalysis is the high degree of chemoselectivity and stereoselectivity offered by enzymes, such as the preferential esterification of primary over secondary alcohols. mdpi.comrsc.org

Although direct studies on the enzymatic esterification of oct-1-en-7-yn-1-ol are limited, the known broad substrate acceptance of lipases like Novozym 435 suggests it is a viable substrate. Achieving high yields would necessitate the optimization of reaction parameters, including temperature and substrate molar ratios. For instance, the optimal conditions for the synthesis of a similar ester, octyl formate, were found to be a temperature of 40°C and a 1:7 molar ratio of formic acid to octanol (B41247). mdpi.comresearchgate.net

Bioreactor Design and Process Intensification for Enhanced Formate Ester Production

The industrial synthesis of formate esters, including oct-1-en-7-yn-1-yl formate, is increasingly benefiting from biocatalytic methods, particularly those employing immobilized lipases. researchgate.netnih.gov The design of bioreactors and the intensification of reaction processes are critical for achieving high yields, improving efficiency, and promoting green and sustainable production. nih.govau.dk

Bioreactors for enzymatic esterification are typically stirred-tank reactors (STRs), packed bed reactors (PBRs), or fluidized bed reactors. mdpi.comslideshare.net STRs offer excellent mixing and control over parameters like temperature and pH, which is crucial for maintaining enzyme activity. slideshare.netresearchgate.net For immobilized enzymes, PBRs provide a continuous operational setup, minimizing enzyme loss and simplifying product separation. mdpi.com The choice of bioreactor depends on the scale of production and the specific characteristics of the enzyme and substrates. biopharminternational.com For instance, a 2-liter bioreactor has been successfully used for processes involving formate, indicating scalability for various applications. frontiersin.orgnih.gov

Process intensification aims to enhance reaction efficiency by improving reaction rates, yields, and energy consumption. nih.gov Key strategies in the context of enzymatic formate ester synthesis include:

In-situ Water Removal: Esterification is a reversible reaction where water is a byproduct. researchgate.net Continuous removal of water shifts the equilibrium towards product formation, significantly increasing the conversion rate. oup.com This is often achieved by adding molecular sieves to the reaction medium or by operating the bioreactor under vacuum. oup.comjmb.or.kr

Solvent Selection: The choice of solvent can dramatically impact enzyme activity and substrate solubility. While various organic solvents like toluene, 1,2-dichloroethane, and isooctane (B107328) have been used, there is a growing interest in solvent-free systems. researchgate.netoup.comjmb.or.kr Solvent-free reactions increase the concentration of reactants, reduce reactor volume, and simplify downstream processing, although they can sometimes lead to longer reaction times. mdpi.com

Optimization of Reaction Parameters: The yield of formate esters is highly dependent on parameters such as temperature, substrate molar ratio, and enzyme concentration. researchgate.netnih.gov Studies on octyl formate synthesis showed that a maximum conversion of 96.51% was achieved with the immobilized lipase Novozym 435 at 40°C, using a formic acid to octanol molar ratio of 1:7. researchgate.netnih.gov The reusability of the immobilized enzyme is a key economic factor, with some systems demonstrating stable performance for up to 10 cycles. researchgate.net

Non-Conventional Energy Sources: The use of ultrasound and microwave irradiation has been explored to intensify enzymatic reactions. nih.gov These technologies can enhance mass transfer rates and reduce reaction times by directly affecting the enzyme's microenvironment. nih.gov

The table below summarizes typical parameters optimized for the enzymatic synthesis of various flavor esters, which can serve as a baseline for the production of oct-1-en-7-yn-1-yl formate.

| Ester Product | Enzyme | Optimal Temperature (°C) | Acid:Alcohol Molar Ratio | Solvent | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Octyl Formate | Novozym 435 | 40 | 1:7 | 1,2-dichloroethane | 96.51 | researchgate.netnih.gov |

| 2,5-Furanediformate Isooctyl Ester | Novozym 435 | 50 | 1:4 | Toluene | >90 (approx.) | oup.com |

| Butyl Butyrate (BB) | Immobilized Rhodococcus Cutinase | 30 | 1:1.5 (Butyric Acid:Butanol) | Isooctane | ~60 mM concentration | jmb.or.kr |

| Fructose Oleic Ester | Rhizomucor miehei lipase | Not specified | Not specified | Solvent-free (continuous) | 92 | mdpi.com |

Novel Catalytic Systems for Direct Formate Esterification of Alkynols

The direct esterification of alkynols such as oct-1-en-7-yn-1-ol presents unique challenges due to the presence of multiple reactive sites. Novel catalytic systems are being developed to achieve high efficiency, selectivity, and atom economy, moving beyond traditional acid catalysis. These systems often employ specialized Lewis acids, dehydrating agents, and advanced organometallic or electrochemical methods to facilitate the reaction under mild and controlled conditions.

Application of Lewis Acids and Dehydrating Agents (e.g., Boron Oxide) in Ester Synthesis

The direct esterification of an alcohol with formic acid is an equilibrium-limited reaction. To drive the reaction to completion, the water byproduct must be removed. While strong acids like sulfuric acid can act as both a catalyst and a dehydrating agent, their use can lead to side reactions, particularly with unsaturated alcohols. researchgate.netcdnsciencepub.com

A highly effective alternative is the use of boron oxide (B₂O₃) as a dehydrating agent in the presence of formic acid. cdnsciencepub.comcdnsciencepub.com Boron oxide efficiently traps the water of reaction, allowing for the synthesis of formate esters from primary and secondary alcohols, including unsaturated ones, in high purity and yield. cdnsciencepub.comcdnsciencepub.com The reaction is believed to proceed through the formation of an intermediate borate (B1201080) ester. cdnsciencepub.comwikipedia.org Boron oxide itself can also exhibit Lewis acidity, potentially playing a dual role as both a water scavenger and a catalyst. cdnsciencepub.com This method is particularly suitable for alcohols that are sensitive to strong mineral acids.

Other Lewis acids have been investigated for their catalytic activity in esterification. nih.gov Catalysts such as Sc(OTf)₃, SnCl₂, FeCl₃, and ZnCl₂ have been shown to effectively promote esterification and transesterification reactions, including those involving alkynols and α-ketoesters. nih.govscience.govrsc.org These catalysts function by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. science.gov

The table below, adapted from research findings, illustrates the effectiveness of the boron oxide/formic acid system for the esterification of various alcohols, highlighting its applicability to unsaturated substrates. cdnsciencepub.com

| Alcohol Substrate | Reaction Time (h) | Yield of Formate Ester (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1-Octanol | 18 | 85 | >99 | cdnsciencepub.com |

| Allyl alcohol | 18 | 31 | >98 | cdnsciencepub.com |

| Propargyl alcohol | 18 | 52 | >99 | cdnsciencepub.com |

| 2-Butanol | 18 | 76 | >99 | cdnsciencepub.com |

| Cyclohexanol | 18 | 81 | >99 | cdnsciencepub.com |

Emerging Catalytic Methodologies for Atom-Economical Esterification

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. jst.go.jp Several emerging catalytic methodologies for ester synthesis offer significant improvements in atom economy over classical methods.

One such approach is the redox-neutral, rhodium-catalyzed coupling of terminal alkynes with carboxylic acids to produce branched allylic esters. organic-chemistry.org This method is highly atom-economical as it avoids the need for external oxidants, instead utilizing the alkyne as an internal oxidant through a propargylic C-H activation and hydride shift mechanism. organic-chemistry.org This strategy allows for the direct conversion of materials like terminal alkynes and carboxylic acids into valuable esters in a single, efficient step. organic-chemistry.org

Another innovative and green methodology is the electrochemical esterification of alkynes. rsc.orgresearchgate.net This process can be conducted without any catalyst, oxidant, or chemical additive, representing a highly sustainable and atom-economical route. rsc.org The reaction proceeds via the cleavage of the carbon-carbon triple bond, using electricity as the driving force. rsc.orgresearchgate.net

Boron Lewis acid catalysis has also enabled the atom-economic intermolecular carboacyloxylation of ynamides with esters. nih.gov This metal-free approach allows for the 1,2-difunctionalization of internal alkynes to create fully substituted enol esters with high selectivity. nih.gov Furthermore, gold nanoparticle (Au/TiO₂) catalysis has been used for the aerobic oxidative coupling of alcohols with paraformaldehyde to yield formate esters, providing a novel route that avoids the direct use of formic acid. nih.gov These methods represent the frontier of ester synthesis, where reaction design minimizes waste and maximizes efficiency. jst.go.jprsc.org

Reactivity and Strategic Transformations of the Formate Ester Moiety

Formate (B1220265) Ester in Transfer Hydrogenation and Hydroalkylation Reactions

Regiochemical and Stereochemical Control in Formate-Driven Transfer Reactions

The control of regiochemistry and stereochemistry is paramount in the synthesis of complex molecules. numberanalytics.com In molecules such as oct-1-en-7-yn-1-yl formate, the formate group can act as a participating functional group, influencing the outcome of reactions at the alkene and alkyne moieties, particularly in transition-metal-catalyzed processes.

Enyne systems are known to undergo a variety of cycloisomerization and addition reactions. acs.org The position and nature of substituents play a critical role in directing the regioselectivity of these transformations. rsc.orgethz.ch For instance, in reactions involving palladium or gold catalysts, the formate's oxygen atom could coordinate to the metal center, thereby influencing the regiochemical outcome of a subsequent nucleophilic attack or migratory insertion involving the double or triple bond.

Furthermore, the stereochemistry of the alcohol from which the formate is derived can be transferred during certain reactions. In processes that proceed through a cyclopropyl (B3062369) gold carbene intermediate, the initial stereochemistry of the substrate can dictate the stereochemistry of the product with a high degree of fidelity. acs.org While specific studies on formate-driven transfer reactions for oct-1-en-7-yn-1-ol are not prevalent, the principles of stereochemical control observed in the polymerization and cyclization of other functionalized enynes suggest that the formate ester would be an active participant in directing the three-dimensional structure of the products. rsc.orgethz.ch

Hydrolysis and Transesterification Kinetics of Oct-1-en-7-yn-1-yl Formate

The formate ester linkage is susceptible to cleavage through hydrolysis and transesterification, processes whose rates (kinetics) are influenced by catalysts, temperature, and solvent.

Catalyzed and Uncatalyzed Hydrolysis Mechanisms of Formate Esters

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol through reaction with water. geeksforgeeks.org This process can occur under neutral (uncatalyzed), acidic, or basic conditions, each with a distinct mechanism.

Uncatalyzed Hydrolysis: The reaction of a formate ester with water in the absence of a catalyst is typically very slow. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then breaks down to release the alcohol (oct-1-en-7-yn-1-ol) and formic acid. nih.gov Kinetic isotope effect studies on simple formates suggest that the transition state for this reaction is nearly tetrahedral. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of an acid, the hydrolysis rate is significantly increased. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. youtube.comchemguide.co.uk Following the nucleophilic attack and formation of a tetrahedral intermediate, a proton is transferred to the alkoxy oxygen, making it a good leaving group (the alcohol). The intermediate then collapses, regenerating the acid catalyst and forming the carboxylic acid and alcohol. chemguide.co.ukchemistrysteps.com All steps in this mechanism are generally reversible. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. geeksforgeeks.orgyoutube.com This forms a tetrahedral intermediate which then expels the alkoxide ion (in this case, the oct-1-en-7-yn-1-oxide ion). The alkoxide is a strong base and immediately deprotonates the newly formed formic acid. This final acid-base step is effectively irreversible and drives the entire reaction to completion, making base-catalyzed hydrolysis a highly efficient process. chemistrysteps.comyoutube.com

| Condition | Catalyst | Key Mechanistic Steps | Reversibility | Relative Rate |

| Uncatalyzed | None | 1. Nucleophilic attack by H₂O2. Formation of tetrahedral intermediate3. Elimination of alcohol | Reversible | Very Slow |

| Acid-Catalyzed | H₃O⁺ | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of alcohol5. Deprotonation to regenerate catalyst | Reversible chemistrysteps.com | Fast |

| Base-Catalyzed | OH⁻ | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of alkoxide4. Irreversible deprotonation of carboxylic acid | Irreversible chemistrysteps.com | Very Fast |

This table provides a generalized comparison of ester hydrolysis mechanisms.

Utility of Transesterification for Structural Derivatization and Ester Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. It is a crucial reaction for the synthesis of different esters from a common precursor. organic-chemistry.org For oct-1-en-7-yn-1-yl formate, transesterification allows for the replacement of the formate group with other carboxylate groups or the exchange of the oct-1-en-7-yn-1-ol moiety.

This reaction is typically catalyzed by either an acid or a base. aocs.org

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. aocs.org

Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester's carbonyl carbon. aocs.org

The utility of transesterification is extensive. It allows for the synthesis of a wide array of esters that might be difficult to prepare by direct esterification. For example, by reacting oct-1-en-7-yn-1-yl formate with a different alcohol in the presence of a catalyst, one can produce a different formate ester and release oct-1-en-7-yn-1-ol. Conversely, reacting it with a different carboxylic ester can produce a new ester of oct-1-en-7-yn-1-ol. This method is widely used in industrial processes, such as the production of biodiesel. researchgate.net Various catalysts, including N-heterocyclic carbenes and metal complexes, have been developed to facilitate transesterification under mild conditions, accommodating a broad range of functional groups. organic-chemistry.org

| Catalyst Type | Example Catalyst | Utility/Remarks |

| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | General-purpose, effective but can sometimes lead to side reactions. aocs.org |

| Base Catalysts | Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃) | Highly efficient, especially for primary and secondary alcohols; reaction is often irreversible if a product is removed. aocs.org |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Promotes reaction under mild conditions, tolerates various functional groups. organic-chemistry.org |

| Metal Catalysts | Scandium(III) triflate (Sc(OTf)₃), Zinc Clusters | Effective for various substrates under mild or refluxing conditions. organic-chemistry.org |

This table lists common catalyst types for transesterification reactions.

Reactivity and Strategic Transformations of the Unsaturated Moieties: Alkene and Alkyne

Advanced Functionalization Strategies for the Terminal Alkyne

The terminal alkyne group is a versatile handle for a multitude of chemical transformations, including cycloadditions, hydrofunctionalizations, and transition metal-catalyzed cross-coupling reactions.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," presents a highly efficient method for the functionalization of terminal alkynes. nih.gov This reaction is characterized by its high yield, broad scope, and stereospecificity, typically proceeding under mild, aqueous conditions. beilstein-journals.org The reaction of the terminal alkyne in formic acid;oct-1-en-7-yn-1-ol with an organic azide (B81097) in the presence of a copper(I) catalyst leads exclusively to the formation of a 1,4-disubstituted 1,2,3-triazole. nih.gov This transformation is robust and tolerates a wide variety of functional groups, making it a powerful tool for molecular conjugation. beilstein-journals.orgmdpi.com

The reactivity in CuAAC can be influenced by the nature of the alkyne. While a broad range of alkynes participate readily, those with electron-withdrawing groups can exhibit enhanced reactivity. nih.gov The process is often catalyzed by copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. beilstein-journals.org The use of ligands can accelerate the reaction and protect the catalyst from deactivation. nih.gov

Table 1: Exemplary Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst System | Solvent | Temperature | Key Features |

| Cu(I) salt (e.g., CuI) | Various organic solvents | Room Temperature | High specificity for 1,4-regioisomer. beilstein-journals.org |

| CuSO₄, Sodium Ascorbate | Water/Alcohol mixtures | Room Temperature | In situ generation of Cu(I), suitable for biological applications. beilstein-journals.org |

| Cu/Fe bimetallic system | Ambient | Room Temperature | Reduces copper contamination in the product. |

| Polymeric Imidazole Cu catalyst | Various | - | Reusable solid-phase catalyst. |

This table presents generalized conditions. Specific substrate and azide combinations may require optimization.

Hydrofunctionalization reactions introduce a hydrogen atom and another heteroatom-containing group across the alkyne. These reactions are crucial for installing valuable functional groups with high regio- and stereoselectivity.

Hydroboration: The hydroboration of 1,3-enynes can be selectively directed to the alkyne moiety. Copper-catalyzed hydroboration with reagents like pinacolborane (HBpin) can yield allenylboronates or 1,3-dienylboronate esters, depending on the catalytic system and substrate. rsc.orgorganic-chemistry.org For instance, a copper-catalyzed enantioselective hydroboration can produce chiral allenylboronates with high enantioselectivity. rsc.org Alternatively, cobalt-based catalysts can also effectively promote the selective hydroboration of 1,3-enynes to give 1,3-dienylboronate esters. organic-chemistry.org Palladium-catalyzed systems have also been developed for the site- and stereoselective trans-hydroboration of 1,3-enynes. organic-chemistry.org

Hydrosilylation: The hydrosilylation of 1,3-enynes is a powerful method for synthesizing organosilanes. Nickel-catalyzed reactions have shown the ability to produce diverse products, including α-silylallenes through a photoredox/nickel dual catalysis system. acs.org Iron catalysts bearing iminopyridine-oxazoline (IPO) ligands have been employed for the regio- and stereoselective hydrosilylation of 1,3-enynes, affording 1,3-dienylsilanes via a syn-addition of the Si-H bond. organic-chemistry.org Furthermore, rare-earth metal catalysts can achieve selective 1,4-hydrosilylation of branched 1,3-enynes to yield tetrasubstituted silylallenes. dicp.ac.cn

Hydrohalogenation: Palladium-catalyzed hydrohalogenation of enynes provides access to halogenated cyclic compounds. acs.orgnih.gov The use of ammonium (B1175870) halides as hydrogen halide (HX) surrogates offers a safer and more practical alternative to toxic and corrosive HX sources. acs.orgacs.org These reactions can proceed through a mechanism involving a vinyl-palladium isomerization and carbon-halogen bond-forming reductive elimination. acs.org

Table 2: Overview of Alkyne Hydrofunctionalization Reactions

| Reaction | Catalyst/Reagent | Product Type | Key Features |

| Hydroboration | Cu(OAc)₂ / (S,S)-Ph-BPE, HBpin | Chiral allenylboronates | High enantioselectivity (up to 99% ee). rsc.org |

| Hydroboration | Co(acac)₂ / dppf, HBpin | 1,3-Dienylboronate esters | Cost-effective base-metal catalyst. organic-chemistry.org |

| Hydrosilylation | Photoredox/Nickel dual catalysis | α-Silylallenes | Involves a silyl (B83357) radical process. acs.org |

| Hydrosilylation | Iron-IPO complex | 1,3-Dienylsilanes | Mild conditions, syn-addition. organic-chemistry.org |

| Hydrohalogenation | Pd catalyst, Ammonium halides | Halogenated cyclic products | Uses safe HX surrogates. acs.orgacs.org |

This table summarizes representative examples and conditions.

The terminal alkyne is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org It is a fundamental method for constructing conjugated enynes and arylalkynes. libretexts.org The reaction is compatible with a broad range of functional groups on the alkyne substrate. libretexts.org Recent advancements have led to copper-free Sonogashira protocols and the use of N-heterocyclic carbene (NHC) palladium complexes as efficient catalysts. libretexts.org

Heck Coupling: While classically an alkene-arylation reaction, variations of the Heck reaction can involve terminal alkynes. Oxidative Heck-Cassar-Sonogashira type reactions allow for the direct alkynylation of heterocycles like indoles with terminal alkynes without pre-functionalization. rsc.org Palladium-catalyzed decarbonylative alkenylation of aromatic carboxylic acids with terminal alkenes is another related transformation. bohrium.com

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide catalyzed by palladium. wikipedia.org To utilize the alkyne of this compound in a Stille reaction, it would first need to be converted into an alkynylstannane. This can be achieved through hydrostannylation. The resulting alkynylstannane can then be coupled with various organic halides. wikipedia.orggelest.com Highly functionalized oxazoles, for example, have been synthesized using Stille-type couplings between trifloyloxazoles and alkyne-derived vinylstannanes. nih.govacs.org

Table 3: Comparison of Key Alkyne Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base | Conjugated enyne/Arylalkyne libretexts.org |

| Heck (variant) | Terminal alkyne + Indole (B1671886) (direct) | Pd(II) catalyst, O₂ oxidant | C2-alkynylated indole rsc.org |

| Stille | Alkynylstannane + Organic halide | Pd(0) catalyst | Substituted alkyne wikipedia.org |

This table provides a general overview of the coupling reactions.

Controlling regioselectivity and stereoselectivity is crucial in the functionalization of unsymmetrical molecules like this compound.

In hydrofunctionalization reactions , the choice of catalyst and ligands is paramount. For instance, in the hydroboration of 1,3-enynes, different copper-ligand systems can lead to either 1,2- or 4,3-addition products. soton.ac.uk Similarly, in hydrosilylation, catalyst-regulated switching between different regioisomers has been achieved. researchgate.net The inherent electronic and steric properties of the substrate also play a significant role. Substituents on the alkyne or alkene can direct the incoming reagent to a specific position. acs.org

Stereodivergent synthesis , the ability to selectively produce either E or Z isomers from the same starting material, is a significant challenge and a testament to the level of control achievable. nih.govrsc.org This is often accomplished by tuning the catalyst system, including the metal, ligands, and additives. rsc.orgresearchgate.net For example, in palladium-catalyzed hydroarylation of alkynes, the use of different ligands can switch the stereochemical outcome from the typical syn-addition to an anti-addition product. scispace.com Computational studies can provide insights into the reaction barriers for different pathways, helping to understand and predict regioselectivity. acs.org

Transition Metal-Catalyzed Coupling Reactions at the Alkyne Terminus (e.g., Sonogashira, Heck, Stille)

Targeted Functionalization and Transformations of the Alkene Moiety

The alkene moiety in this compound provides a handle for another set of powerful synthetic transformations, most notably olefin metathesis.

Ring-closing enyne metathesis (RCEYM) is a powerful reaction for constructing cyclic structures containing a 1,3-diene moiety. nih.govrsc.orgrsc.org This intramolecular reaction is typically catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts. nih.gov In the context of this compound, an RCEYM reaction would lead to the formation of a seven-membered carbocycle or heterocycle (if a heteroatom is incorporated in the tether), featuring a conjugated diene.

The mechanism of RCEYM is complex, but it is generally accepted to proceed through a metal carbene-mediated pathway. rsc.org The reaction can be influenced by several factors, including the nature of the catalyst and the substitution pattern of the enyne. For example, the presence of substituents on the alkene can affect the reaction's efficiency and selectivity. rsc.org The resulting cyclic dienes are valuable synthetic intermediates that can be further functionalized, for instance, through Diels-Alder reactions. chim.it RCEYM has been successfully applied in the total synthesis of complex natural products. nih.govbeilstein-journals.org

Table 4: Catalysts for Ring-Closing Enyne Metathesis (RCEYM)

| Catalyst | Generation | Key Features |

| Grubbs Catalyst | First (e.g., 1c ) | Commercially available, stable, and easy to handle. nih.gov |

| Grubbs Catalyst | Second (e.g., 2 ) | Higher activity, suitable for more challenging substrates. beilstein-journals.org |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxybenzylidene ligand for increased stability. beilstein-journals.org |

| Molybdenum Carbene Catalyst | Schrock Catalyst (e.g., 1a ) | Highly reactive, particularly for sterically demanding substrates. nih.gov |

This table lists common catalyst types used in enyne metathesis.

Diastereoselective and Enantioselective Addition Reactions to the Alkene Double Bond

The presence of a chiral center at the carbon bearing the formate (B1220265) group in oct-1-en-7-yn-1-yl formate makes the two faces of the alkene diastereotopic. This structural feature allows for diastereoselective addition reactions. The success of such reactions often relies on the directing influence of the existing stereocenter, which can favor the approach of a reagent from one face of the double bond over the other.

In broader synthetic contexts, similar allylic alcohols and their derivatives are known to undergo highly diastereoselective and enantioselective additions. For instance, the enantioselective addition of organozinc reagents to α,β-unsaturated aldehydes, a reaction that forms a related allylic alkoxide, can set the stage for subsequent diastereoselective reactions on the double bond. The stereochemical outcome of these additions can be influenced by factors such as the choice of a chiral auxiliary or catalyst. While specific studies on oct-1-en-7-yn-1-yl formate are not extensively documented in the provided results, the principles of diastereoselective and enantioselective conjugate additions are well-established for α,β-unsaturated systems. These reactions often proceed with high yields and diastereoselectivities, forming the basis for constructing stereochemically rich molecules.

Oxidative and Reductive Transformations of the Alkene (e.g., Epoxidation, Dihydroxylation, Hydrogenation)

The alkene moiety in oct-1-en-7-yn-1-yl formate is susceptible to a range of oxidative and reductive transformations, allowing for the introduction of new functional groups with controlled stereochemistry.

Epoxidation: The epoxidation of the alkene would yield an oxirane ring. In related systems, the diastereoselective epoxidation of allylic alcohols can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA) or transition metal catalysts such as those based on titanium or vanadium. The stereochemical outcome is often dictated by the directing effect of the neighboring hydroxyl group (or in this case, the formate group), which can lead to the formation of one diastereomer preferentially.

Dihydroxylation: Dihydroxylation of the double bond would produce a diol. This transformation can be carried out using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. Asymmetric dihydroxylation, employing chiral ligands, could potentially lead to enantiomerically enriched products.

Hydrogenation: The selective hydrogenation of the alkene in the presence of an alkyne is a challenging but achievable transformation. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are commonly used for the syn-hydrogenation of alkynes to cis-alkenes and can sometimes be tailored for the selective reduction of a less substituted alkene in the presence of an alkyne. Wilkinson's catalyst (RhCl(PPh₃)₃) is another option that can, under specific conditions, selectively reduce the more accessible double bond.

The table below summarizes potential transformations of the alkene in oct-1-en-7-yn-1-yl formate.

| Transformation | Reagent(s) | Product Functional Group |

| Epoxidation | mCPBA, Ti(OⁱPr)₄/TBHP | Oxirane |

| Dihydroxylation | OsO₄, NMO | Diol |

| Hydrogenation | Pd/CaCO₃/Pb(OAc)₂, H₂ | Alkane |

| Oxidative Cleavage | O₃; then Me₂S or H₂O₂ | Aldehyde/Carboxylic Acid |

Chemoselectivity Considerations in Multifunctional Oct-1-en-7-yn-1-yl Formate Reactions

The presence of three distinct functional groups—alkene, alkyne, and formate ester—in oct-1-en-7-yn-1-yl formate necessitates careful consideration of chemoselectivity in any synthetic transformation.

Differential Reactivity of the Alkene, Alkyne, and Formate Ester Groups

The alkene, being electron-rich, is susceptible to electrophilic addition and oxidation. The terminal alkyne possesses an acidic proton and can undergo reactions typical of terminal alkynes, such as deprotonation followed by reaction with an electrophile, or hydrometallation. The formate ester is an ester and can be hydrolyzed under acidic or basic conditions.

The relative reactivity of these groups can often be controlled by the choice of reagents and reaction conditions. For example, hydrogenation can be selective for the alkene or the alkyne depending on the catalyst used. Similarly, certain electrophiles will react preferentially with the alkene over the alkyne, and vice versa. The formate group is generally stable under neutral conditions but can be cleaved by strong acids or bases.

Strategic Protecting Group Methodologies for Selective Functionalization

To achieve selective reactions at one functional group while leaving the others intact, the use of protecting groups is a common strategy in organic synthesis.

Protecting the Alcohol: If the formate ester were hydrolyzed to the corresponding alcohol, the hydroxyl group could be protected with a variety of protecting groups such as silyl ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), or acetyl esters (Ac). This would allow for transformations on the alkene and alkyne without interference from the alcohol.

Protecting the Alkyne: The terminal alkyne can be protected by reacting it with a bulky silyl group, such as a triisopropylsilyl (TIPS) group. This would prevent it from undergoing reactions at the terminal position, allowing for selective manipulation of the alkene.

Protecting the Alkene: While less common, the alkene can be temporarily protected, for example, by conversion to a diol and then to a cyclic acetal, which can be removed later to regenerate the double bond.

The choice of protecting group depends on its stability to the reaction conditions required for the desired transformation and the ease of its subsequent removal.

Advanced Analytical and Spectroscopic Characterization of Oct 1 En 7 Yn 1 Yl Formate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of oct-1-en-7-yn-1-yl formate (B1220265). Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete mapping of the molecule's carbon skeleton and the position of its protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The formate proton (H-C=O) is highly characteristic, appearing as a singlet at a distinct downfield chemical shift, typically around 8.0 ppm. chemicalbook.comdocbrown.info The protons of the vinyl group (-CH=CH₂) exhibit complex splitting patterns due to both geminal and vicinal coupling, with chemical shifts generally found between 5.0 and 6.0 ppm. The terminal alkyne proton (-C≡C-H) is also a key indicator, appearing as a triplet in the range of 2.0-3.0 ppm. The remaining methylene (B1212753) protons along the carbon chain will appear as multiplets in the upfield region of the spectrum. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the formate ester is typically observed in the downfield region, around 170-185 ppm. libretexts.org Carbons of the alkene (C=C) and alkyne (C≡C) groups appear in the intermediate region, generally between 115-140 ppm and 60-95 ppm, respectively. oregonstate.eduwisc.edu The wide chemical shift range in ¹³C NMR allows for clear resolution of each unique carbon atom in the molecule. youtube.com

Predicted ¹H and ¹³C NMR Chemical Shifts for Oct-1-en-7-yn-1-yl Formate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formate (HCOO) | ~8.0 (s) | ~165-180 |

| C1 (-O-CH-) | ~5.2 (m) | ~70-80 |

| C2 (=CH₂) | ~5.1-5.3 (m) | ~115-120 |

| C3 (-CH=) | ~5.8-6.0 (m) | ~135-140 |

| C4 (-CH₂-) | ~1.5-1.7 (m) | ~30-35 |

| C5 (-CH₂-) | ~1.4-1.6 (m) | ~25-30 |

| C6 (-CH₂-) | ~2.2-2.4 (m) | ~18-25 |

| C7 (-C≡) | - | ~80-90 |

| C8 (≡CH) | ~2.0 (t) | ~68-75 |

Note: Predicted values are based on typical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet)

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of oct-1-en-7-yn-1-yl formate and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula is C₉H₁₀O₂, giving it a molecular weight of approximately 150.17 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion ([M]⁺), which can then undergo various fragmentation pathways. Key fragmentation processes for esters include cleavage adjacent to the carbonyl group. libretexts.org For oct-1-en-7-yn-1-yl formate, this would likely involve the loss of the oct-1-en-7-yn-1-oxy radical or the formyl radical.

Common fragmentation patterns for formate esters include the formation of a prominent ion at m/z 45, corresponding to the protonated formic acid ion [HCOOH]⁺. cdnsciencepub.comdocbrown.info Another characteristic fragmentation for esters is the loss of the alkoxy group, which in this case would be the C₈H₉O• radical, leading to a fragment ion [HCO]⁺ at m/z 29. researchgate.net The presence of the enyne chain allows for other characteristic cleavages. For instance, alkynes often show strong molecular ion peaks. wikipedia.org The fragmentation of the hydrocarbon chain can also provide structural information. pressbooks.pub

Expected Key Fragments in the Mass Spectrum of Oct-1-en-7-yn-1-yl Formate

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₉H₉O₂]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 105 | [C₈H₉]⁺ | Loss of the formate group [M-OOCH]⁺ |

| 45 | [CHO₂H]⁺ | Protonated formic acid, characteristic of formate esters docbrown.info |

| 29 | [CHO]⁺ | Formyl cation, from cleavage of the C-O bond docbrown.info |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of oct-1-en-7-yn-1-yl formate is expected to show strong, characteristic absorption bands. The most prominent will be the C=O stretch of the ester group, typically found in the 1735-1750 cm⁻¹ region. docbrown.infoorgchemboulder.com The C-O stretching vibrations of the ester will appear as one or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The terminal alkyne is identified by a sharp, strong C-H stretch around 3300 cm⁻¹ and a weaker C≡C triple bond stretch between 2100-2260 cm⁻¹. uc.edulibretexts.org The alkene functional group will show a C=C stretch around 1640-1680 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds that are weak in IR spectra. The C≡C and C=C stretching vibrations of the alkyne and alkene groups, respectively, are typically strong and easily identifiable in the Raman spectrum. ilpi.comumsl.edu This makes Raman an excellent confirmatory technique for identifying the unsaturation in the molecule. acs.org

Characteristic Vibrational Frequencies for Oct-1-en-7-yn-1-yl Formate

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Signal |

| Terminal Alkyne | ≡C-H Stretch | 3260 - 3330 (Strong, Sharp) libretexts.org | Strong |

| Terminal Alkyne | C≡C Stretch | 2100 - 2260 (Weak to Medium) libretexts.org | Strong umsl.edu |

| Alkene | =C-H Stretch | 3020 - 3080 (Medium) uc.edu | Medium |

| Alkene | C=C Stretch | 1640 - 1680 (Medium) vscht.cz | Strong umsl.edu |

| Ester | C=O Stretch | 1735 - 1750 (Strong) orgchemboulder.com | Medium |

| Ester | C-O Stretch | 1000 - 1300 (Strong) orgchemboulder.com | Weak |

| Alkyl | C-H Stretch | 2850 - 2960 (Medium to Strong) | Medium |

Chromatographic Methods (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating oct-1-en-7-yn-1-yl formate from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID), is well-suited for the analysis of volatile compounds like oct-1-en-7-yn-1-yl formate. ives-openscience.euscribd.com Separation can be achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A column of intermediate polarity would likely provide good separation from the more polar starting material, oct-1-en-7-yn-1-ol, and any non-polar hydrocarbon impurities. By tracking the disappearance of reactant peaks and the appearance of the product peak over time, GC can effectively monitor the esterification reaction. ter-arkhiv.ru

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For oct-1-en-7-yn-1-yl formate, a reversed-phase HPLC method using a C18 column would be a common choice. mdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. gerli.com Detection is often performed using a UV detector, as the ester and unsaturated groups may provide some UV absorbance. HPLC is particularly valuable for analyzing samples that may degrade at the high temperatures used in GC. nih.govoup.com By comparing the peak area of the target compound to that of known standards, HPLC can be used for quantitative purity analysis.

Computational Chemistry and Theoretical Studies of Oct 1 En 7 Yn 1 Yl Formate

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov For oct-1-en-7-yn-1-yl formate (B1220265), several reaction pathways can be envisaged, including the hydrolysis of the ester, electrophilic additions to the carbon-carbon double or triple bonds, and metal-catalyzed cyclization reactions.

Similarly, the mechanism of a reaction like a gold-catalyzed intramolecular cyclization could be explored. Such a reaction might involve the coordination of a gold(I) catalyst to the alkyne, followed by an intramolecular nucleophilic attack from the alkene, leading to various cyclic products. Quantum chemical calculations can help determine the feasibility of different cyclization pathways (e.g., 5-endo-dig vs. 6-exo-dig cyclization) by comparing their respective activation barriers. acs.org

Table 1: Hypothetical Calculated Activation Energies for Plausible Reactions of Oct-1-en-7-yn-1-yl Formate

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | B3LYP | 6-311+G(d,p) | PCM (Water) | 18.5 |

| Base-Catalyzed Hydrolysis | B3LYP | 6-311+G(d,p) | PCM (Water) | 14.2 |

| Electrophilic Addition of HBr to Alkene | M06-2X | def2-TZVP | PCM (DCM) | 12.8 |

| Electrophilic Addition of HBr to Alkyne | M06-2X | def2-TZVP | PCM (DCM) | 15.1 |

| Au(I)-Catalyzed 6-exo-dig Cyclization | ωB97X-D | def2-TZVP | PCM (Toluene) | 22.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from quantum chemical calculations.

Molecular Modeling of Transition States and Reactive Intermediates

A cornerstone of mechanistic studies in computational chemistry is the identification and characterization of transition states (TS) and reactive intermediates. rsc.org A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of atoms along the path from reactant to product. acs.org

For oct-1-en-7-yn-1-yl formate, modeling the transition state for a reaction like the Diels-Alder cycloaddition (where the alkene acts as a dienophile) would involve a systematic search for the TS geometry. Once located, frequency calculations confirm its nature as a true TS. The geometric parameters of the TS, such as the lengths of the partially formed bonds, provide insight into the synchronicity of the reaction. For example, a significant difference in the lengths of the two new forming sigma bonds would suggest an asynchronous, or even stepwise, mechanism. rsc.org

Reactive intermediates, which are local minima on the potential energy surface, are also crucial. nih.gov In a potential stepwise mechanism for an electrophilic addition, a carbocation intermediate would be formed. Computational modeling can determine the structure and stability of this intermediate, including any possible rearrangements (e.g., hydride shifts) it might undergo before the subsequent reaction step.

Table 2: Hypothetical Geometric Parameters of a Modeled Transition State for the Base-Catalyzed Hydrolysis of Oct-1-en-7-yn-1-yl Formate

| Parameter | Description | Value (Å or °) |

| C=O Bond Length | Carbonyl bond of the formate | 1.285 Å |

| C-O(H) Bond Length | Bond between carbonyl C and attacking hydroxide (B78521) O | 1.954 Å |

| O-C-O Angle | Angle of the attacking hydroxide, carbonyl C, and ester O | 98.7° |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -354 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from transition state modeling.

Prediction of Reactivity and Selectivity Profiles Based on Electronic and Steric Factors

Computational chemistry offers powerful tools to predict the reactivity and selectivity of complex molecules by analyzing their intrinsic electronic and steric properties. acs.org For oct-1-en-7-yn-1-yl formate, a key question is the relative reactivity of the alkene versus the alkyne towards electrophiles.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The HOMO location and energy often indicate the site of nucleophilic character and susceptibility to electrophilic attack. Calculations might show that the HOMO is primarily localized on the C=C double bond, suggesting it is the more likely site for an initial electrophilic attack compared to the C≡C triple bond.

Furthermore, calculating the distribution of partial atomic charges (e.g., using Natural Bond Orbital analysis) can reveal the electrostatic potential of the molecule. acs.org The carbonyl carbon of the formate group would exhibit a significant positive charge, marking it as an electrophilic site susceptible to nucleophilic attack, as in ester hydrolysis. The relative charges on the sp² carbons of the alkene and sp carbons of the alkyne can further refine predictions of regioselectivity in addition reactions. Steric factors, evaluated by examining the 3D optimized geometry, play a crucial role in determining which face of the alkene or which end of the alkyne is more accessible to an incoming reagent. rsc.org

Table 3: Hypothetical Calculated Natural Population Analysis (NPA) Charges for Key Atoms in Oct-1-en-7-yn-1-yl Formate

| Atom | Description | Calculated NPA Charge (a.u.) |

| C (carbonyl) | Formate Carbonyl Carbon | +0.78 |

| O (carbonyl) | Formate Carbonyl Oxygen | -0.55 |

| C1 (alkene) | Terminal Alkene Carbon (CH₂) | -0.21 |

| C2 (alkene) | Internal Alkene Carbon (CH) | +0.05 |

| C7 (alkyne) | Internal Alkyne Carbon | -0.15 |

| C8 (alkyne) | Terminal Alkyne Carbon (CH) | -0.09 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from electronic structure calculations.

Conformational Analysis and Intermolecular Interactions of the Formate Ester

The flexibility of the six-carbon chain connecting the ester and the alkyne means that oct-1-en-7-yn-1-yl formate can exist in numerous conformations. A thorough conformational analysis is essential for understanding its average structure and how its shape influences reactivity. nih.gov

Computational methods can systematically explore the conformational space by rotating the single bonds in the molecule's backbone. Each identified conformer (a local energy minimum) is then fully optimized, and its relative energy is calculated. This process generates a map of the low-energy conformations and the energy barriers for converting between them. The results can reveal the most stable (lowest energy) conformer and the Boltzmann-weighted distribution of conformers at a given temperature. The most stable conformer might adopt a folded or extended geometry, which has significant implications for its ability to participate in intramolecular reactions or to fit into the active site of an enzyme.

The formate ester group can also engage in intermolecular interactions, particularly hydrogen bonding. The carbonyl oxygen is a hydrogen bond acceptor. Theoretical models can simulate the interaction of the formate with donor molecules, such as water or alcohols, to calculate the geometry and strength of these hydrogen bonds. This is critical for understanding its solubility and behavior in protic solvents.

Table 4: Hypothetical Relative Energies of Stable Conformers of Oct-1-en-7-yn-1-yl Formate

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 178.5° (anti) | 0.00 | 45.2 |

| 2 | -65.2° (gauche) | 0.85 | 22.1 |

| 3 | 68.1° (gauche) | 0.88 | 21.3 |

| 4 | -110.3° | 2.10 | 5.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from a conformational analysis.

Future Perspectives in Chemical Research and Synthetic Innovation

Development of Next-Generation Catalytic Systems for Formate (B1220265) Ester Synthesis and Diverse Transformations

The synthesis of formate esters, including unsaturated variants like oct-1-en-7-yn-1-yl formate, is undergoing a significant evolution driven by the development of novel catalytic systems. These next-generation catalysts aim to improve efficiency, selectivity, and sustainability compared to traditional methods. Research is branching into several key areas, including advanced transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysts remain a cornerstone of formate ester synthesis. Palladium-based systems, for instance, are effective for the hydroesterification of olefins and alkynes, offering a direct route to esters from simple building blocks. umsystem.edu Recent work has also highlighted the potential of gold nanoparticle catalysts, particularly Au/TiO₂, for the aerobic oxidative coupling of alcohols with formaldehyde (B43269) sources to yield formate esters. mdpi.com These systems offer mild reaction conditions and high efficiency.

A particularly innovative approach involves the use of carbon dioxide (CO₂) as a renewable C1 building block. conicet.gov.aracs.org In these systems, CO₂ is reduced in situ to formic acid, which then acts as both the formylating agent and an autocatalyst, promoting the O-formylation of alcohols. conicet.gov.aracs.org This method is a prime example of CO₂ utilization and organocatalysis, providing a metal-free, sustainable pathway to formate esters. conicet.gov.ar

Biocatalysis presents another green alternative for ester synthesis. Baeyer–Villiger monooxygenases (BVMOs), for example, have been successfully employed to convert aliphatic aldehydes into the corresponding alkyl formates with high regioselectivity. conicet.gov.ar A fungal BVMO from Aspergillus flavus has demonstrated the ability to achieve near-complete conversion of octanal (B89490) to octyl formate, showcasing the potential for enzymatic routes in producing valuable formate esters. conicet.gov.ar

Table 1: Comparison of Next-Generation Catalytic Systems for Formate Ester Synthesis

| Catalytic System | Catalyst Example | Key Advantages | Relevant Findings | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Pd-based complexes; Au/TiO₂ nanoparticles | High efficiency, versatile for various unsaturated substrates. | Pd catalysts are effective in hydroesterification. Au/TiO₂ enables aerobic oxidative coupling under mild conditions. | umsystem.edumdpi.com |

| Organocatalysis (Autocatalysis) | In situ generated formic acid from CO₂ | Metal-free, utilizes renewable feedstock (CO₂), catalyst is recycled and regenerated in situ. | Demonstrates an autocatalytic process where reaction rates improve with each cycle. | conicet.gov.aracs.org |

| Biocatalysis | Baeyer–Villiger Monooxygenase (BVMO) | High selectivity, environmentally benign (uses water as solvent), operates under mild conditions. | A fungal BVMO converted octanal to the corresponding formate with high conversion and regioselectivity. | conicet.gov.ar |

Integration of Oct-1-en-7-yn-1-yl Formate into Convergent Multi-Step, One-Pot Synthetic Sequences

The distinct reactivity of each functional group allows for selective, sequential transformations. For instance, a one-pot process could involve:

Initial Coupling: A copper-catalyzed reaction, such as an A³ coupling, could engage the terminal alkyne with an amine and an aldehyde. acs.org

Subsequent Hydrogenation: The introduction of a second catalyst, like ruthenium nanoparticles, could then selectively hydrogenate the alkyne or alkene, depending on the desired outcome. acs.org

Final Transformation: The formate ester could be used as a protecting group that is removed in the final step or transformed into another functional group.

The development of multifunctional catalysts is key to advancing these complex syntheses. researchgate.netacs.org A single catalytic material bearing multiple active sites (e.g., metal nanoparticles and organometallic complexes on a solid support) could orchestrate a cascade of reactions, guiding the transformation of a substrate like oct-1-en-7-yn-1-yl formate into a complex molecular scaffold. acs.org The use of orthoesters like triethyl orthoformate in multi-component reactions to build complex heterocyclic systems provides a blueprint for how formate derivatives can serve as crucial C1 building blocks in one-pot syntheses. nih.govmdpi.com

Exploration of Oct-1-en-7-yn-1-yl Formate Analogues with Tunable Reactivity and Properties

The systematic design and synthesis of analogues of oct-1-en-7-yn-1-yl formate offer a powerful strategy to fine-tune its chemical and physical properties for specific applications. researchgate.net By modifying the core structure, researchers can modulate factors such as reactivity, volatility, and biological activity. This approach, often termed diverted total synthesis or function-oriented synthesis, allows for the creation of a library of related compounds for screening and optimization. researchgate.net

Potential modifications to the oct-1-en-7-yn-1-yl formate scaffold could include:

Altering the Carbon Chain: The length of the carbon backbone could be shortened or extended to influence lipophilicity and volatility.

Modifying Unsaturation: The positions of the double and triple bonds could be shifted, or one of the unsaturated groups could be removed or replaced, to alter the molecule's rigidity and electronic properties.

Varying the Ester Group: The formate could be replaced with acetate, benzoate, or other ester groups to change steric hindrance and susceptibility to hydrolysis.

Introducing Substituents: Adding functional groups such as halogens, alkyl, or aryl groups at various positions on the carbon chain could dramatically alter reactivity and introduce new interaction points for biological targets or catalytic surfaces. nih.govajgreenchem.com

This targeted synthesis of analogues is crucial for developing structure-activity relationships, which are fundamental in fields like medicinal chemistry and materials science. nih.gov

Table 2: Strategies for the Design of Oct-1-en-7-yn-1-yl Formate Analogues

| Modification Strategy | Example of Analogue | Potential Impact on Properties | Rationale |

|---|---|---|---|

| Chain Length Variation | Hex-1-en-5-yn-1-yl formate | Increased volatility, altered lipophilicity. | Modulates physical properties for applications in fragrance or as a volatile precursor. |

| Positional Isomerism | Oct-2-en-7-yn-1-yl formate | Changes in steric hindrance around the ester, altered reactivity of the double bond. | Fine-tunes the reactivity of specific functional groups for sequential synthesis. researchgate.net |

| Ester Group Substitution | Oct-1-en-7-yn-1-yl acetate | Modified hydrolytic stability and nucleophilicity. | Optimizes the ester as a protecting group or leaving group. |

| Functional Group Addition | 8-Phenyloct-1-en-7-yn-1-yl formate | Introduction of aromatic interactions, altered electronic properties of the alkyne. | Creates analogues for screening in medicinal chemistry or materials science. |

Implementation of Green Chemistry Principles in the Synthesis and Application of Formate Esters and Unsaturated Alcohols

The synthesis and application of chemicals like oct-1-en-7-yn-1-yl formate are increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgcore.ac.uk

Key principles being actively implemented in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org One-pot and multi-component reactions are excellent strategies for improving atom economy. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate significant waste. acs.org The development of recyclable heterogeneous and biocatalysts is a major focus. conicet.gov.aracs.org

Use of Renewable Feedstocks: There is a strong push to produce chemicals from renewable resources rather than depleting fossil fuels. Using CO₂ as a C1 source for formate esters or deriving alcohols from biomass are prime examples of this principle in action. conicet.gov.aracs.org

Prevention of Waste: It is better to prevent the formation of waste than to treat or clean it up after it has been created. acs.org This is the foundational principle driving the shift towards high-yield, low-waste processes like one-pot synthesis, which can dramatically lower the Environmental Factor (E-factor) of a chemical process. researchgate.net

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is a critical goal. Research into solvent-free reactions or the use of water as a reaction medium is ongoing. core.ac.ukkahedu.edu.in

The synthesis of formate esters using ammonium (B1175870) formate as a reagent or the use of biocatalysis in aqueous media are practical applications of these principles, leading the way toward a more sustainable chemical industry. conicet.gov.arresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying formic acid emissions from heritage materials (e.g., aged wood or paper)?

- Methodology : Use ion chromatography (IC) for direct quantification of formic acid in air samples, ensuring detection limits (LOQ: 0.5 µg m⁻³) are met . Gas chromatography-mass spectrometry (GC-MS) with thermal desorption (TD) is suitable for volatile organic compound (VOC) profiling, including formic acid derivatives . Calibrate instruments using standardized protocols (e.g., ISO 16000-6:2011) for indoor air analysis .

- Sample Handling : Maintain consistent loading factors (e.g., 0.5–4.0 m² m⁻³) and precondition samples at 23°C and 50% relative humidity (RH) for 24 hours to stabilize emissions .

Q. How do environmental parameters influence formic acid emission rates in archival settings?

- Key Factors : Temperature and RH significantly impact emission rates. Lowering temperature from 23°C to 10°C reduces formic acid emissions by 2–4×, while reducing RH from 50% to 20% decreases emissions by >2× .

- Experimental Design : Use climate-controlled test chambers to simulate archival conditions. Monitor emissions over 7–14 days to account for transient equilibration phases .

Q. What protocols ensure reproducibility in VOC emission studies for cellulose-based materials?

- Standardization : Follow ISO 16000-6:2011 for active sampling on Tenax TA sorbent. Report surface-area-specific emission rates (SERa) in µg m⁻² h⁻¹ to enable cross-study comparisons .

- Data Validation : Include blank chamber measurements and validate results against field data from real storage buildings to address chamber artifact biases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported VOC emission data from aged paper samples?

- Sources of Variability : Material heterogeneity (e.g., lignin content, historical treatments) and analytical method limitations (e.g., GC-MS vs. IC sensitivity) contribute to discrepancies .

- Mitigation Strategies : Perform material characterization (e.g., FTIR, pH testing) prior to emission studies. Use complementary techniques (e.g., SPME-GC/MS) to detect low-concentration VOCs .

Q. What advanced techniques identify pre-reactive complexes involving formic acid in gas-phase reactions?

- Vibrational Spectroscopy : Fourier-transform infrared (FTIR) and Raman spectroscopy can detect formic acid-methanol complexes, revealing hydrogen-bonding interactions prior to esterification .

- Computational Modeling : Pair experimental data with density functional theory (DFT) calculations to map reaction pathways and validate spectral assignments .